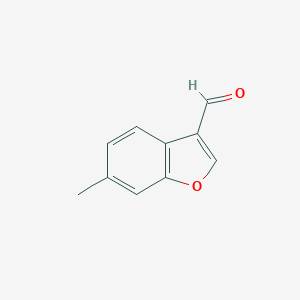

6-Methylbenzofuran-3-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

Número CAS |

143883-37-8 |

|---|---|

Fórmula molecular |

C10H8O2 |

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

6-methyl-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-6H,1H3 |

Clave InChI |

GMOIKWDYICUUKX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=CO2)C=O |

SMILES canónico |

CC1=CC2=C(C=C1)C(=CO2)C=O |

Origen del producto |

United States |

Synthetic Methodologies for 6 Methylbenzofuran 3 Carbaldehyde and Analogues

Direct Formylation Strategies for Benzofuran-3-carbaldehydes

Direct formylation of the benzofuran (B130515) nucleus is a common and efficient approach to introduce an aldehyde group at the C3 position. The electron-rich nature of the benzofuran ring system facilitates electrophilic substitution reactions, with the C3 position being particularly susceptible to attack.

Vilsmeier-Haack Formylation of Benzofuran Systems

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org The resulting electrophilic iminium salt then attacks the benzofuran ring.

The reaction proceeds via the formation of the chloroiminium ion, which acts as the electrophile. wikipedia.org The electron-rich benzofuran attacks this species, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. wikipedia.org For benzofuran systems, formylation generally occurs preferentially at the electron-rich C3 position of the furan (B31954) ring. The reaction conditions typically involve stirring the benzofuran substrate with the Vilsmeier reagent at temperatures ranging from 0°C to elevated temperatures, followed by aqueous workup. nih.govijsr.net

Regioselective Formylation Approaches at the C3-Position of the Furan Ring

The regioselectivity of formylation in benzofuran systems is a critical aspect of synthetic design. The inherent electronic properties of the benzofuran ring direct electrophilic attack to the furan moiety, with the C3 position being more nucleophilic than the C2 position. This preference is attributed to the greater ability of the oxygen atom to stabilize the positive charge in the transition state leading to C3 substitution.

Advanced Formylation Reagents and Catalysis (e.g., n-BuLi/N-formylpiperidine)

Beyond the classical Vilsmeier-Haack conditions, other formylation methods offer alternative routes to benzofuran-3-carbaldehydes. One such approach involves the use of organolithium reagents, such as n-butyllithium (n-BuLi), in combination with a formylating agent like N-formylpiperidine.

This method relies on the deprotonation of the benzofuran ring at the C3 position by the strong base n-BuLi, generating a highly nucleophilic organolithium species. This intermediate then reacts with N-formylpiperidine to introduce the formyl group. This strategy can be particularly useful for substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction. The reaction is typically carried out at low temperatures in an inert solvent, such as tetrahydrofuran (B95107) (THF), to control the reactivity of the organolithium intermediate.

Multi-Step Synthesis Pathways Involving Benzofuran Annulation and Functionalization

An alternative to direct formylation is the construction of the benzofuran core from acyclic precursors, followed by the introduction or modification of functional groups to yield the target aldehyde.

Cyclization Reactions for Benzofuran Core Formation

The formation of the benzofuran ring system, known as benzofuran annulation, is a cornerstone of many synthetic strategies. Various cyclization reactions can be employed to construct this heterocyclic framework.

A common and effective method for the synthesis of the benzofuran nucleus is the acid-catalyzed cyclization of α-phenoxy ketones. researchgate.net In this approach, a ketone bearing a phenoxy group at the α-position undergoes an intramolecular electrophilic aromatic substitution reaction under acidic conditions to form the benzofuran ring.

For the synthesis of a precursor to 6-methylbenzofuran-3-carbaldehyde, a suitable starting material would be 1-(4-methylphenoxy)propan-2-one. Treatment of this α-phenoxy ketone with a strong acid, such as polyphosphoric acid (PPA), promotes cyclization. researchgate.net The reaction proceeds via protonation of the carbonyl oxygen, followed by an intramolecular attack of the electron-rich aromatic ring onto the activated carbonyl carbon. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the furan ring, yielding 2,6-dimethylbenzofuran. This intermediate can then be further functionalized to introduce the aldehyde at the C3 position. The dehydration of the intermediate alcohol is a key driving force for the reaction, leading to the stable aromatic benzofuran system. libretexts.org

| Synthetic Method | Reagents and Conditions | Key Features | Relevant Subsections |

| Vilsmeier-Haack Formylation | DMF, POCl₃, followed by aqueous workup. | Direct formylation of electron-rich benzofurans. | 2.1.1, 2.1.2 |

| Lithiation-Formylation | n-BuLi, N-formylpiperidine, low temperature in THF. | Useful for substrates sensitive to acidic conditions. | 2.1.3 |

| Acid-Catalyzed Cyclization | α-Phenoxy ketone, Polyphosphoric Acid (PPA), heat. | Construction of the benzofuran core from acyclic precursors. | 2.2.1.1 |

Base-Mediated Cyclization (e.g., Etherification and Dehydrative Cyclization of o-Hydroxyacetophenones)

Base-mediated cyclization represents a fundamental approach to the benzofuran skeleton. These methods typically proceed without the need for transition metals, relying on the inherent reactivity of strategically chosen precursors.

One such strategy involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. This reaction leads to the formation of highly functionalized benzofurans through intermediate chloromethylene furans. organic-chemistry.org Under mild acidic conditions, these intermediates can undergo a facile rearrangement to yield benzofuran carbaldehydes. organic-chemistry.org

Another prominent base-mediated method is the intramolecular cyclization of substrates like o-bromobenzylvinyl ketones. nih.gov Using a strong base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF), this transition-metal-free reaction provides a direct route to the benzofuran core. nih.gov The process demonstrates good tolerance for a variety of substituents. nih.gov A related approach involves heating a precursor like (2-acetyl-phenoxy)-acetic acid with sodium acetate (B1210297) in acetic anhydride (B1165640), which can lead to the formation of a 3-methylbenzofuran (B1293835) that can be subsequently functionalized. wiley-vch.de

The reaction pathways for base-promoted cyclizations of o-bromobenzylketones are applicable to a range of substrates, yielding substituted benzofurans in moderate to good yields. researchgate.net This highlights the utility of base-mediation in synthesizing diverse benzofuran derivatives. researchgate.net

Palladium-Catalyzed Annulation Strategies (e.g., Sonogashira Coupling followed by Intramolecular Cyclization)

Palladium catalysis offers a powerful and versatile tool for constructing benzofurans, particularly through domino reactions that combine multiple transformations in a single pot. A premier example is the tandem Sonogashira coupling and intramolecular cyclization of o-halophenols with terminal alkynes. acs.orgnih.gov This approach is valued for its high atom economy and operational simplicity compared to traditional multi-step syntheses. nih.gov

The process typically begins with the palladium-catalyzed Sonogashira cross-coupling of an o-iodophenol or o-bromophenol with a terminal alkyne. nih.govnih.gov This reaction, often co-catalyzed by a copper salt like copper(I) iodide (CuI) in the presence of a base, forms a 2-(alkynyl)phenol intermediate. acs.orgnih.gov Without isolation, this intermediate undergoes a subsequent palladium-catalyzed intramolecular O-arylation (cyclization) to afford the final benzofuran product. nih.gov

The catalytic cycle for the Sonogashira coupling involves the oxidative addition of the o-halophenol to a Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to form the C-C bond. nih.gov The subsequent cyclization step also proceeds via a palladium-catalyzed pathway. A range of palladium catalysts, including those supported by N-heterocyclic carbene (NHC) ligands like PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, have proven effective. nih.gov

This methodology tolerates a wide variety of functional groups on both the phenol (B47542) and alkyne coupling partners, allowing for the synthesis of diversely substituted benzofurans in moderate to good yields. nih.gov

| Catalyst System | Substrates | Key Conditions | Products | Yields | Reference |

| Pd(dppf)Cl₂·CH₂Cl₂ | 6-Bromo-tacrine derivatives, Terminal alkynes | Base, Solvent | C-C coupled tacrine-alkyne derivatives | 68-88% | urfu.ru |

| Pd(OAc)₂, bpy | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | Toluene, 90 °C | Benzoyl-substituted benzofurans | 58-94% | nih.gov |

| (PPh₃)PdCl₂, CuI | Iodophenols, Terminal alkynes | Triethylamine (base and solvent) | Benzofuran derivatives | Not specified | acs.orgnih.gov |

| Pd-PEPPSI complexes | 2-Iodoarenes, Terminal alkynes | Open-air atmosphere | Benzofuran derivatives | Moderate to Good | nih.gov |

Copper-Catalyzed Benzofuran Synthesis (e.g., O–H/C–H coupling)

Copper catalysis provides an efficient and often more economical alternative to palladium for certain benzofuran syntheses. One of the notable copper-mediated strategies is the intramolecular dehydrogenative C–H/O–H coupling. rsc.orgsemanticscholar.org This reaction directly forges the C–O bond of the furan ring by coupling a phenolic hydroxyl group with a nearby C–H bond, typically on an adjacent aromatic or heteroaromatic ring. rsc.org

This method has been successfully applied to synthesize complex fused systems like benzothieno[3,2-b]benzofurans from 2-(benzo[b]thiophen-2-yl)phenol precursors. rsc.orgsemanticscholar.org The reaction is typically carried out using a copper catalyst, such as copper(II) acetate (Cu(OAc)₂), often in the presence of a base and a suitable solvent. nih.govrsc.org Mechanistic studies suggest the reaction can proceed through a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. rsc.orgsemanticscholar.org This approach is advantageous as it can avoid pre-functionalization steps like halogenation. rsc.orgsemanticscholar.org

Copper catalysts are also pivotal in other benzofuran syntheses. They can be used for the intramolecular O-arylation of 1-(2-haloaryl)ketones to form the C7a–O bond. acs.org Furthermore, copper salts are frequently employed as co-catalysts in palladium-catalyzed Sonogashira reactions. acs.orgnih.gov One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide have also been developed, showcasing the versatility of copper in constructing the benzofuran scaffold. acs.org

| Catalyst System | Reaction Type | Substrates | Key Conditions | Products | Yields | Reference |

| Cu(OAc)₂ | Intramolecular Dehydrogenative C–H/O–H Coupling | 2-(benzo[b]thiophen-2-yl)phenols | Base (e.g., Cs₂CO₃), Solvent (e.g., pyridine) | Benzothieno[3,2-b]benzofurans | 64-91% | rsc.orgsemanticscholar.org |

| CuI | One-pot cyclization | o-hydroxy aldehydes, amines, alkynes | Deep eutectic solvent (ChCl.EG) | Benzofuran derivatives | 70-91% | acs.org |

| CuBr | Coupling/cyclization | Terminal alkynes, N-tosylhydrazones from o-hydroxybenzaldehydes | Ligand-free | Benzofurans | Not specified | organic-chemistry.org |

| Copper-TMEDA | Transformation of ketones | Ketone derivatives | Not specified | Benzo[b]furans | Good to Excellent | organic-chemistry.org |

Nickel-Catalyzed Benzofuran Synthesis (e.g., Nucleophilic Addition)

Nickel-catalyzed reactions have emerged as a valuable strategy for synthesizing benzofuran derivatives, often providing a cost-effective alternative to palladium. thieme.de A key nickel-catalyzed approach involves the intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme.deorganic-chemistry.orgthieme-connect.com

This method typically starts with an o-haloaryl ketone substrate. organic-chemistry.org The reaction is catalyzed by a nickel complex, which is often generated in situ. For instance, a Ni(II) precatalyst such as Ni(OTf)₂ or Ni(dppp)₂Cl₂ can be reduced to the active Ni(0) species using zinc powder. organic-chemistry.org The proposed mechanism involves the oxidative addition of the aryl halide to the Ni(0) center. This is followed by an intramolecular nucleophilic addition of the organonickel intermediate to the pendant ketone carbonyl group. organic-chemistry.org Subsequent steps lead to the formation of the benzofuran ring and regeneration of the active catalyst. organic-chemistry.org

These reactions are typically conducted under an inert atmosphere at elevated temperatures, using ligands like 1,10-phenanthroline (B135089) (1,10-Phen) in a solvent such as acetonitrile (B52724) (MeCN). organic-chemistry.org The methodology has shown good tolerance for various functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic rings, affording the desired benzofuran products in moderate to good yields. organic-chemistry.orgthieme-connect.com

| Catalyst System | Reaction Type | Substrates | Key Conditions | Products | Yields | Reference |

| Ni(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-Phen, Zn powder | Intramolecular Nucleophilic Addition | Aryl halides bearing ketone groups | MeCN, 110 °C, N₂ atmosphere | Benzofuran derivatives | Moderate to Good | organic-chemistry.org |

| Ni[P(OEt)₃]{[RNC(CH₃)C(CH₃)NR]C}Br₂ | Hydrogen heteroarylation | Aryl vinyl compounds, Benzofurans | Organic base | α-benzyl benzofuran compounds | Not specified | google.com |

| Nickel catalyst | Intramolecular Dehydrogenative Coupling | ortho-alkenyl phenols | O₂ (oxidant) | 3-aryl benzofurans | Not specified | dntb.gov.ua |

Platinum-Catalyzed Ring Closure

Platinum catalysis, while less common than palladium or copper in benzofuran synthesis, offers unique pathways for ring formation. A notable example is the platinum-catalyzed cyclization of o-alkynylphenyl acetals. organic-chemistry.org This reaction proceeds efficiently to produce 3-(α-alkoxyalkyl)benzofurans in good to high yields. organic-chemistry.org The platinum catalyst is believed to activate the alkyne moiety, facilitating an intramolecular attack by one of the oxygen atoms of the acetal (B89532) group, which triggers the ring closure to form the benzofuran structure.

In other applications, platinum catalysts have been used in domino processes that form medium-sized rings through intermediate benzopyrylium cations, demonstrating their utility in complex annulation reactions. nih.gov While not a direct synthesis of simple benzofurans, this showcases the potential of platinum to mediate intricate cyclization cascades. nih.gov

| Catalyst System | Reaction Type | Substrates | Products | Yields | Reference |

| Platinum catalyst | Cyclization of acetals | o-alkynylphenyl acetals | 3-(α-alkoxyalkyl)benzofurans | Good to High | organic-chemistry.org |

| Platinum catalyst | Domino annulation | Not specified | Medium-sized rings | Not specified | nih.gov |

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements in Benzofuran Formation

Sigmatropic rearrangements are powerful pericyclic reactions for forming carbon-carbon bonds and have been ingeniously applied to the synthesis of benzofuran cores. While the prompt specifies organic-chemistry.orgorganic-chemistry.org-rearrangements, the acs.orgacs.org-sigmatropic rearrangement, particularly the Claisen rearrangement, is a more prominently documented and versatile tool in this context. rsc.org

The aromatic Claisen rearrangement of aryl propargyl ethers is a classic pathway. rsc.org The reaction involves a concerted acs.orgacs.org-sigmatropic shift, followed by subsequent steps like tautomerization and cyclization to yield benzofuran or related benzopyran derivatives. rsc.org DFT studies have shown that the acs.orgacs.org-sigmatropic reaction is often the rate-determining step. rsc.org

More modern variations have been developed to trigger these rearrangements under milder conditions. For instance, reacting oxime ethers with trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT) in the presence of a base like DMAP can induce a acs.orgacs.org-sigmatropic rearrangement of an N-trifluoroacetyl-ene-hydroxylamine intermediate. organic-chemistry.org This method has been successfully used in the efficient synthesis of natural 2-arylbenzofurans. organic-chemistry.org

A particularly unusual and useful variant involves a charge-accelerated acs.orgacs.org-sigmatropic rearrangement followed by a substituent migration. rsc.org This process, occurring between 2,6-disubstituted phenols and alkynyl sulfoxides, allows for the synthesis of highly substituted and even fully substituted benzofurans, which are challenging to prepare via conventional methods. rsc.org

Intramolecular Wittig Reactions for Benzofuran Construction

The intramolecular Wittig reaction provides a robust and chemoselective method for constructing the furan ring of the benzofuran system. acs.orgrsc.org This strategy involves the in-situ formation of a phosphorus ylide that is tethered to an ester, thioester, or amide functionality. The ylide then reacts with the carbonyl group in an intramolecular fashion to form the C2-C3 double bond of the benzofuran. rsc.orgacs.org

This approach is highly versatile and can be performed under very mild conditions. rsc.org A one-step procedure has been developed where salicylic (B10762653) aldehyde derivatives are reacted with acid chlorides in the presence of a phosphine (B1218219), such as tributylphosphine (B147548) (Bu₃P). acs.org The phosphine is believed to add to the aldehyde, which is then acylated. Subsequent deprotonation generates the key phosphorus ylide intermediate, which undergoes chemoselective intramolecular Wittig cyclization with the newly formed ester group to yield highly functionalized benzofurans. acs.org This method allows for the efficient application of numerous Michael acceptors and commercially available acid chlorides. rsc.org

Nenitzescu Reaction for Benzofuran Synthesis

While primarily recognized as a method for synthesizing 5-hydroxyindoles, the Nenitzescu reaction also provides a pathway to 5-hydroxybenzofuran derivatives. researchgate.netmdpi.comrevistadechimie.ro This reaction involves the condensation of a 1,4-benzoquinone (B44022) with a β-aminocrotonic ester (an enamine). wikipedia.orgnumberanalytics.com The versatility of the Nenitzescu reaction allows for the formation of various heterocyclic systems, with benzofurans being a notable outcome. researchgate.netrevistadechimie.roresearchgate.netrsc.org

The generally accepted mechanism for the Nenitzescu reaction begins with a Michael addition of the enamine to the benzoquinone. wikipedia.org This is followed by a cyclization and subsequent elimination to form the heterocyclic ring. numberanalytics.com The reaction conditions, including the choice of solvent and the presence or absence of acids, can significantly influence the product distribution, leading to either indole (B1671886) or benzofuran derivatives. mdpi.com The formation of 5-hydroxybenzofurans is a key feature, and this reaction has been extended to produce a variety of condensed heterocyclic systems. revistadechimie.roaminer.org

Introduction of Methyl Group at C6 and Aldehyde at C3

The synthesis of the target molecule, this compound, requires the specific placement of a methyl group at the C6 position and a formyl (aldehyde) group at the C3 position. This is typically achieved through a combination of precursor selection and post-cyclization functionalization.

Precursor Functionalization for Methyl Substitution

To introduce the methyl group at the C6 position of the benzofuran ring, a common strategy is to begin the synthesis with a phenol that already contains a methyl group at the desired location. For the synthesis of 6-methylbenzofuran (B97374) derivatives, a suitable starting material is 4-methylphenol (p-cresol). evitachem.com This precursor ensures that the methyl group is correctly positioned in the final benzofuran structure following the cyclization reaction. The synthesis of the benzofuran core can be achieved through various methods, including the coupling of the substituted phenol with appropriate electrophiles under either acidic or basic conditions, leading to the formation of the fused ring system. evitachem.com

Aldehyde Group Introduction Post-Cyclization

Once the 6-methylbenzofuran core is synthesized, the next step is the introduction of an aldehyde group at the C3 position. This can be accomplished through direct formylation of the benzofuran ring or by the conversion of a pre-existing functional group at the C3 position.

One of the most direct methods for introducing a formyl group onto an electron-rich aromatic ring like 6-methylbenzofuran is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgyoutube.com This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgijpcbs.com The electron-rich nature of the benzofuran ring facilitates this electrophilic substitution, leading to the formation of an iminium ion intermediate, which is then hydrolyzed to yield the desired 3-carbaldehyde. wikipedia.org

Alternative, multi-step approaches involve the creation of a different functional group at the C3 position, which is then chemically transformed into the aldehyde.

A reliable method for generating the C3-aldehyde is through the oxidation of the corresponding primary alcohol, (6-methylbenzofuran-3-yl)methanol (B12925563). The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation. wikipedia.orgorganic-chemistry.org DMP is known for its mild reaction conditions (room temperature, neutral pH), high yields, and compatibility with sensitive functional groups, making it ideal for oxidizing primary alcohols to aldehydes with minimal side reactions. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane. organic-chemistry.org While DMP is primarily used to convert alcohols to aldehydes, it has also been reported to mediate the oxidation of primary alcohols to carboxylic acids under certain conditions. rsc.org

The necessary precursor, (6-methylbenzofuran-3-yl)methanol, can be synthesized through methods such as the reduction of a corresponding carboxylic acid or ester at the C3 position. nih.gov

The primary alcohol needed for the oxidation step described above can be prepared by the reduction of a C3-ester, such as methyl 6-methylbenzofuran-3-carboxylate. researchgate.netclockss.org Diisobutylaluminium hydride (DIBAL-H) is a reducing agent that can convert esters to primary alcohols. rsc.orgwikipedia.org However, DIBAL-H is more commonly employed for the partial reduction of esters to aldehydes. wikipedia.orgchemistrysteps.com To achieve the full reduction to the primary alcohol, the reaction conditions, particularly the stoichiometry of DIBAL-H and the temperature, must be carefully controlled. The reaction is typically performed at low temperatures, such as -78°C, to prevent over-reduction. chemistrysteps.com The resulting (6-methylbenzofuran-3-yl)methanol can then be oxidized to the target aldehyde as previously described.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters such as solvents, catalysts, bases, and temperature for each step of the synthetic sequence.

For the construction of the benzofuran ring, various catalytic systems, including those based on copper and palladium, have been explored to improve the efficiency of the cyclization process. nih.gov The choice of base and solvent can also have a significant impact on the reaction outcome. nih.gov

In the context of introducing the aldehyde group via the Vilsmeier-Haack reaction, the ratio of the formylating agents (DMF and POCl₃) and the reaction temperature can be adjusted to enhance the yield and regioselectivity of the formylation. youtube.com

When employing a multi-step approach involving the reduction of an ester and subsequent oxidation of the resulting alcohol, each step requires optimization. For the DIBAL-H reduction, precise control of the temperature and the amount of reducing agent is essential to selectively produce either the alcohol or the aldehyde. chemistrysteps.com For the subsequent oxidation using Dess-Martin periodinane, factors such as reaction time and work-up procedures can be fine-tuned to improve the yield of the final aldehyde. wikipedia.org

A study on the synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran (B1216630) precursors highlighted the critical role of the acid catalyst and solvent in determining the product selectivity. For instance, using p-toluenesulfonic acid in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) at room temperature selectively yielded the 3-formylbenzofuran in high yield. nih.gov

Below is a table summarizing the optimization of conditions for the selective synthesis of benzofuran isomers from a 2,3-dihydrobenzofuran precursor, demonstrating the impact of different reagents and solvents.

Table 1: Optimization of Reaction Conditions for Benzofuran Synthesis

| Entry | Conditions | Solvent | Temp. (°C) | Time (h) | Yield of 3-Acylbenzofuran (%) | Yield of 3-Formylbenzofuran (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | THF | r.t. | 4 | 97 | — |

| 2 | Pyridine | THF | 70 | 12 | Trace | — |

| 3 | — | AcOH | 110 | 3 | 98 | — |

| 4 | PPTS | PhCH₃ | 110 | 7 | 95 | Trace |

| 5 | TFA | PhCH₃ | 110 | 4 | 95 | Trace |

| 6 | p-TsOH | (CF₃)₂CHOH | r.t. | 0.5 | — | 98 |

Data adapted from a study on the selective synthesis of benzofuran isomers. nih.gov

Stereochemical Control and Regioselectivity in Benzofuran Synthesis

The ability to dictate the position and spatial orientation of functional groups on the benzofuran ring is a key determinant in the successful synthesis of complex target molecules. Methodologies that offer high levels of control are therefore of significant interest to synthetic chemists.

Regioselective Synthesis of the Benzofuran Core

The regioselectivity of benzofuran synthesis is often influenced by the nature of the starting materials and the reaction conditions employed. Classical approaches, such as intramolecular cyclizations of α-phenoxycarbonyl compounds, can exhibit predictable regiochemical outcomes. For instance, if only one ortho position on the phenolic precursor is available for cyclization, a single regioisomer is typically formed. However, in cases where both ortho positions are unsubstituted, the reaction often favors the sterically less-hindered product. rsc.org

More contemporary methods have been developed to address the challenge of regioselectivity with greater precision. One such strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the programmable synthesis of benzofuranones with a high degree of regiochemical control. rsc.orgorganic-chemistry.org This method's success lies in the electronically polarized nature of the coupling partners, leading to a highly regioselective Diels-Alder reaction as the key step. rsc.org

Transition metal-catalyzed reactions have also emerged as powerful tools for regioselective benzofuran synthesis. For example, rhodium-catalyzed C-H activation and annulation reactions have been employed to construct α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues with complete regio- and stereocontrol. nih.gov Similarly, palladium-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a versatile route to various benzofuran derivatives. acs.org

The formylation of a pre-formed benzofuran ring is a common strategy for introducing a carbaldehyde group, and the regioselectivity of this transformation is crucial. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted formamide (B127407) and phosphorus oxychloride, is a widely used formylation method. organic-chemistry.orgwikipedia.org This reaction is an electrophilic aromatic substitution, and its regioselectivity is governed by the electronic properties of the benzofuran substrate. For electron-rich aromatic systems like benzofurans, the reaction is highly regioselective. ncf.edunih.gov For instance, the Vilsmeier-Haack formylation of certain 2-acetyl-3-acylaminobenzo[b]furans has been shown to selectively produce 4-chloro-3-formylbenzo[b]furo[3,2-b]pyridines. ijpcbs.com

Another classic formylation method is the Duff reaction, which employs hexamethylenetetramine in an acidic medium. wikipedia.orgchem-station.com This reaction is typically ortho-selective for phenols. wikipedia.org While generally less efficient than the Vilsmeier-Haack reaction, modifications to the Duff reaction have been explored to improve its yield and applicability. ecu.eduresearchgate.net The regioselectivity of the Duff reaction on asymmetrically substituted phenols can lead to a mixture of ortho-formylated isomers, necessitating careful separation and purification. nih.gov

The synthesis of the specific target molecule, this compound, can be envisioned through the formylation of 6-methylbenzofuran. The starting 6-methylbenzofuran can be prepared via the dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran. acs.org Subsequent formylation, likely via a Vilsmeier-Haack reaction, would be expected to favor substitution at the electron-rich 3-position of the benzofuran ring.

Stereochemical Control in the Synthesis of Benzofuran Analogues

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, particularly those with stereocenters in the dihydro- portion of the ring system, requires precise stereochemical control.

A number of strategies have been developed for the asymmetric synthesis of 2,3-dihydrobenzofurans. One approach involves the use of chiral catalysts to induce enantioselectivity. For example, a bifunctional aminoboronic acid has been shown to facilitate intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids to produce chiral 2,3-dihydrobenzofurans with high enantiomeric excess. organic-chemistry.org Furthermore, rhodium and asymmetric phosphoric acid co-catalyzed reactions of diazo-containing phenolic derivatives with imines can yield 2,3-dihydrobenzofurans with excellent diastereoselectivity and enantioselectivity. nih.gov

Enzymatic methods also offer a powerful route to enantiopure benzofuran precursors. Lipase-mediated kinetic resolution of racemic 1-aryl-2-propanols, followed by chemical intramolecular cyclization, provides a straightforward chemoenzymatic strategy for the preparation of optically active 2,3-dihydrobenzofurans. acs.org

The resolution of racemic mixtures is another established method for obtaining enantiomerically pure benzofuran derivatives. Chiral stationary phases in chromatography have been successfully employed for the separation of enantiomers of 1-(benzofuran-2-yl)alkylamines. researchgate.net This technique relies on the differential interaction of the enantiomers with the chiral selector, allowing for their separation. The process of resolution involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties. youtube.com

The development of asymmetric polymerization techniques has also opened avenues for creating optically active poly(benzofuran)s with controlled molecular weights and a threo-diisotactic structure, arising from regio-, trans-, and enantioselective propagation. nih.gov

Reactivity of the Aldehyde Functionality at C3

The aldehyde group at the C3 position is the primary site of reactivity in this compound, participating in a variety of nucleophilic addition and redox reactions. evitachem.com

Condensation Reactions with Nucleophiles

This compound readily undergoes condensation reactions with various nucleophiles. evitachem.com A key example is its reaction with active methylene (B1212753) compounds, which leads to the formation of more complex molecular structures. evitachem.com These reactions are fundamental in synthetic organic chemistry for building larger, more elaborate molecules from simpler precursors.

Table 1: Condensation Reactions of this compound

| Nucleophile | Product Type | Significance |

| Active Methylene Compounds | Extended Conjugated Systems | Formation of new carbon-carbon bonds, leading to more complex structures. evitachem.com |

| Amines | Imines | Formation of carbon-nitrogen double bonds, key intermediates in organic synthesis. evitachem.com |

| Alcohols | Hemiacetals | Formation of a new carbon-oxygen single bond, a common reaction of aldehydes. evitachem.com |

Reduction Reactions to Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, (6-methylbenzofuran-3-yl)methanol. This transformation is typically achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com

Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is effective for the selective reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). ugm.ac.idcommonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids. byjus.commasterorganicchemistry.comchemistrysteps.com Due to its high reactivity, particularly with protic solvents, LiAlH₄ reactions must be conducted in anhydrous conditions, often using solvents like diethyl ether or tetrahydrofuran (THF). chemistrysteps.comic.ac.uk

Table 2: Comparison of Reducing Agents for this compound

| Reducing Agent | Reactivity | Solvent | Key Considerations |

| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes and ketones. masterorganicchemistry.comyoutube.com | Protic solvents (e.g., methanol, ethanol). ugm.ac.idcommonorganicchemistry.com | Safer and easier to handle than LiAlH₄. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces a wider range of functional groups. byjus.commasterorganicchemistry.comchemistrysteps.com | Anhydrous aprotic solvents (e.g., THF, diethyl ether). chemistrysteps.comic.ac.uk | Highly reactive with water and protic solvents, requires careful handling. ic.ac.uk |

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 6-methylbenzofuran-3-carboxylic acid. evitachem.com This transformation can be accomplished using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly employed for this purpose. masterorganicchemistry.com

Henry Reactions for Nitroalkene Formation

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed reaction between a nitroalkane and an aldehyde. wikipedia.orgorganic-chemistry.org this compound can react with a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitro alcohol. This intermediate can then undergo dehydration to yield a nitroalkene. wikipedia.orgscirp.org The Henry reaction is a valuable carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgscirp.org

Reductive Amination for Amine Derivatives

Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones. mdpi.comrsc.org For this compound, this process involves two key steps:

Imine Formation: The aldehyde reacts with an amine to form an imine (a compound containing a carbon-nitrogen double bond). evitachem.com

Reduction: The resulting imine is then reduced to an amine. wikipedia.org

This two-step process can often be carried out in a single pot. commonorganicchemistry.com Common reducing agents for the second step include sodium borohydride and catalytic hydrogenation. mdpi.comrsc.org This reaction allows for the introduction of a wide variety of amine functionalities, leading to a diverse range of derivatives. rsc.orgnih.gov

Functionalization of the Benzofuran Ring System

Beyond the reactivity of the aldehyde group, the benzofuran ring system of this compound can also be functionalized. The fused benzene (B151609) and furan rings are susceptible to electrophilic substitution reactions. evitachem.comresearchgate.net The existing methyl and aldehyde groups on the ring will direct incoming electrophiles to specific positions, influencing the regioselectivity of the reaction. Further research is needed to fully explore the scope and limitations of these functionalization reactions on this specific molecule.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution reactions are fundamental to the functionalization of aromatic compounds, and this compound is no exception. The benzofuran ring system, a fusion of a benzene and a furan ring, exhibits reactivity towards electrophiles. evitachem.com The position of substitution is influenced by the directing effects of the existing substituents: the methyl group at the 6-position and the aldehyde group at the 3-position.

Generally, in benzofurans, electrophilic attack can occur at various positions. For instance, nitration or formylation of benzofuran itself can lead to substitution at the 2-position. stackexchange.com However, the substituents on the this compound molecule guide the regioselectivity of these reactions. The aldehyde group is deactivating and meta-directing, while the methyl group is activating and ortho- and para-directing. The interplay of these electronic effects, along with the inherent reactivity of the benzofuran nucleus, determines the final product distribution.

Detailed studies on specific electrophilic substitutions like halogenation and nitration on this compound itself are not extensively reported in the provided search results. However, related benzofuran derivatives offer insights. For example, the nitration of 2-phenylbenzofurans can result in substitution on the phenyl ring or the benzofuran nucleus, depending on the reaction conditions. researchgate.net Similarly, halogenation of benzofuran derivatives is a common strategy to introduce functional handles for further transformations. nih.govresearchgate.net

Nucleophilic Substitution Reactions on the Benzofuran Moiety

While electrophilic substitutions are common for aromatic rings, nucleophilic substitution on the benzofuran moiety of this compound is less typical unless an activating group, such as a leaving group, is present at a suitable position. The provided search results primarily discuss nucleophilic addition to the aldehyde group rather than substitution on the ring itself. evitachem.com

However, the concept of nucleophilic substitution is highly relevant for derivatives of this compound. For instance, if a halogen atom were introduced onto the benzofuran ring via electrophilic substitution (as discussed in 3.2.1 and 3.2.4), this halogenated derivative could then undergo nucleophilic aromatic substitution. This two-step process allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the benzofuran core. This is a powerful strategy for building molecular complexity.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Arylation

Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. For derivatives of this compound, particularly halogenated versions, Suzuki and Sonogashira couplings are highly valuable for introducing aryl and alkynyl groups, respectively. youtube.commit.eduresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net A bromo- or iodo-substituted derivative of this compound could be readily coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. mit.edunih.gov The use of specific palladium catalysts and ligands can influence the efficiency and stereoselectivity of the coupling. d-nb.info

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgnih.gov A halogenated derivative of this compound could be coupled with various terminal alkynes to introduce alkynyl functionalities. These alkynyl-substituted benzofurans can serve as versatile intermediates for further transformations, such as cyclization reactions to form more complex heterocyclic systems.

| Reaction | Catalyst/Reagents | Substrate (Derivative of this compound) | Coupling Partner | Product Type |

| Suzuki-Miyaura | Palladium catalyst, Base | Halogenated derivative | Aryl/Heteroaryl boronic acid | Arylated benzofuran |

| Sonogashira | Palladium and Copper catalysts, Base | Halogenated derivative | Terminal alkyne | Alkynyl-substituted benzofuran |

Bromination and Other Halogenation Strategies

Halogenation, particularly bromination, is a key strategy for activating the benzofuran ring of this compound for subsequent cross-coupling reactions and other transformations. nih.govyoutube.comresearchgate.net The introduction of a bromine atom provides a versatile synthetic handle.

The regioselectivity of bromination will be dictated by the directing effects of the methyl and aldehyde groups. While specific studies on this compound are not detailed, in related systems, bromination can occur at various positions on the benzofuran nucleus. For example, the bromination of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with bromine in chloroform (B151607) leads to the formation of a dibromoacetyl derivative. nih.gov This indicates that under certain conditions, substitution can occur on the acetyl group, which is analogous to the aldehyde group in the target molecule.

Other halogenating agents, such as N-bromosuccinimide (NBS), are also commonly used for the bromination of aromatic and heterocyclic compounds and could likely be employed for the selective bromination of this compound. The choice of reagent and reaction conditions would be crucial in controlling the position and extent of halogenation.

Formation of Fused Heterocyclic Systems from this compound Derivatives

The aldehyde functionality of this compound and its derivatives is a key feature that allows for the construction of fused heterocyclic systems. These reactions typically involve condensation of the aldehyde with a suitable binucleophile, followed by cyclization.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole rings can be synthesized by the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. youtube.comorganic-chemistry.org Derivatives of this compound can be elaborated to contain a 1,3-dicarbonyl moiety, which can then be cyclized to form a pyrazole fused to the benzofuran system or a pyrazole substituent attached to it.

A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. youtube.com While direct synthesis from this compound is not explicitly described, a plausible route would involve a Claisen-Schmidt condensation of the aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone-like intermediate). This intermediate could then react with hydrazine to form a pyrazoline, which can be oxidized to the corresponding pyrazole. umich.edu

For example, the reaction of 2-acetyl-3-methylbenzofuran with an arylhydrazine, followed by cyclization with a Vilsmeier reagent (DMF/POCl3), yields substituted pyrazoles. umich.eduresearchgate.net A similar strategy could be envisioned starting from a derivative of this compound.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine rings are typically formed by the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine-containing reagent like urea, thiourea, or guanidine (B92328). thieme-connect.deorganic-chemistry.org Similar to pyrazole synthesis, derivatives of this compound can be precursors to the necessary 1,3-dicarbonyl functionality.

A general and widely used method involves the condensation of an α,β-unsaturated ketone (chalcone) with urea, thiourea, or guanidine in the presence of a base. nih.gov An α,β-unsaturated ketone can be readily prepared from this compound via a Claisen-Schmidt condensation with an appropriate ketone. The resulting chalcone (B49325) derivative can then be cyclized to afford a pyrimidine ring attached to the benzofuran core. researchgate.netnih.gov

Reaction Chemistry and Derivatization of 6 Methylbenzofuran 3 Carbaldehyde

Cyclization with Other Pharmacophores to Form Hybrid Structures

The aldehyde functional group at the 3-position of 6-methylbenzofuran-3-carbaldehyde serves as a versatile handle for the construction of more complex molecular architectures. A key strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single entity. This approach can lead to compounds with novel or enhanced biological activities, potentially acting on multiple biological targets or exhibiting improved pharmacokinetic profiles. One of the most effective methods for achieving this is through cyclization reactions, particularly those involving condensation with active methylene (B1212753) compounds that are themselves part of another pharmacophore.

A prominent example of this strategy is the Knoevenagel condensation of this compound with compounds possessing a reactive methylene group flanked by two activating groups, such as barbituric acid and its thio-analogue, thiobarbituric acid. These pyrimidine-based structures are well-known pharmacophores with a broad range of biological activities, including sedative, hypnotic, and anticonvulsant properties. nih.gov The condensation reaction typically proceeds by reacting the aldehyde with the active methylene compound in the presence of a basic or acidic catalyst, or sometimes under thermal, solvent-free, or microwave-assisted conditions. researchgate.netresearchgate.netresearchgate.net

The initial step of the reaction involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on the 6-methylbenzofuran (B97374) ring. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, effectively linking the two pharmacophoric moieties. The resulting product is a 5-((6-methylbenzofuran-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (in the case of barbituric acid) or its thio-analogue.

This synthetic approach is not limited to barbituric acid. Other pharmacologically relevant active methylene compounds can be employed to generate a diverse library of hybrid molecules. The resulting hybrid structures offer the potential for synergistic or additive pharmacological effects, stemming from the combined properties of the benzofuran (B130515) and the cyclized pharmacophore. For instance, benzofuran derivatives are known to possess antimicrobial activities, and by linking them with other antimicrobial pharmacophores, it is possible to develop new agents with a broader spectrum of activity or enhanced potency. nih.govnih.gov

The following table summarizes the key aspects of the cyclization reaction between this compound and a representative active methylene-containing pharmacophore, barbituric acid.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product |

| This compound | Barbituric Acid | Knoevenagel Condensation | Basic or acidic catalyst, thermal, or microwave irradiation | 5-((6-Methylbenzofuran-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Advanced Spectroscopic and Computational Characterization of 6 Methylbenzofuran 3 Carbaldehyde

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like 6-Methylbenzofuran-3-carbaldehyde at an atomic level. Through theoretical studies, researchers can predict and analyze molecular structure, reactivity, and electronic characteristics without the need for empirical observation, offering profound insights into the behavior of the compound. These computational approaches are essential for rational drug design, materials science, and understanding fundamental chemical principles.

While detailed computational studies specifically focused on this compound are not extensively available in publicly accessible literature, the following sections outline the established theoretical methods that are applied to characterize such benzofuran (B130515) derivatives. The principles and expected outcomes for each type of analysis are described based on studies of analogous compounds.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like this compound. DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G, are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to describe the distribution and energy of electrons within the molecule. researchgate.netresearchgate.net

The initial step in a computational analysis involves a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable, low-energy conformation of this compound. The resulting data includes precise bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms). These parameters are crucial for understanding the molecule's shape and steric properties. For instance, the planarity of the benzofuran ring system, a key structural feature, would be confirmed and quantified through these calculations. evitachem.com The total energy calculated during optimization provides a measure of the molecule's thermodynamic stability.

Table 1: Representative Theoretical Geometrical Parameters for a Benzofuran Scaffold (Note: This table is illustrative and based on general parameters for benzofuran derivatives. Specific values for this compound would require dedicated DFT calculations.)

| Parameter | Atom Pair/Trio | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.42 | |

| Bond Length | C-O (furan) | ~1.37 | |

| Bond Length | C=O (aldehyde) | ~1.21 | |

| Bond Length | C-H (aromatic) | ~1.08 | |

| Bond Angle | C-C-C (benzene) | ~120 | |

| Bond Angle | C-O-C (furan) | ~106 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com For this compound, the HOMO is expected to be located primarily on the electron-rich benzofuran ring system, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. Contour diagrams, which are visual representations of these orbitals, would illustrate the regions of electron density for both HOMO and LUMO, pinpointing the likely sites for nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative. Specific energies for this compound require dedicated DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.0 to -7.0 |

| LUMO Energy (E_LUMO) | -1.5 to -2.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to identify regions of varying electron potential. Typically, red and yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atom of the aldehyde group, highlighting its role as a primary site for electrophilic interaction and hydrogen bonding. uni-muenchen.de The hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue).

Table 3: Representative NBO Donor-Acceptor Interactions (Note: This table is illustrative. Specific interactions and energies for this compound would require dedicated NBO calculations.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (furan) | π*(C-C) | High |

| π(C=C) (benzene) | π*(C=O) (aldehyde) | Moderate |

| π(C=C) (furan) | π*(C=C) (benzene) | Moderate |

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a high chemical hardness is less reactive. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). This index helps to classify molecules as strong or weak electrophiles. irjweb.com

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 4: Representative Global Reactivity Descriptors (Note: These values are illustrative and derived from typical FMO energies. Specific values for this compound require dedicated DFT calculations.)

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 - 2.5 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.75 to -4.75 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. For benzofuran derivatives, TD-DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), have been utilized to understand their electronic transitions. rsc.orgrsc.org These studies help in interpreting experimental UV-Vis spectra by assigning the observed absorption bands to specific electronic transitions within the molecule, such as π → π* and n → π* transitions. The calculated HOMO-LUMO energy gaps can provide insights into the electronic properties and reactivity of the molecule. acs.org For instance, in a study of 2-phenylbenzofuran (B156813) derivatives, TD-DFT calculations showed that the neutral HOMO and LUMO profiles indicated electron delocalization over the benzofuran and phenyl fragments. rsc.org While specific TD-DFT studies on this compound are not widely available, the methodologies applied to similar benzofuran structures are directly applicable. rsc.orgrsc.org The electronic spectra of benzofuran derivatives can be influenced by solvent effects, which can be modeled using computational methods to provide a more accurate prediction of their absorption characteristics in different environments. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. derpharmachemica.com For benzofuran derivatives, QSAR studies have been instrumental in identifying the structural features that are crucial for their various biological activities, including anticancer and antioxidant properties. nih.govku.ac.aenih.gov These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. researchgate.net

In a typical QSAR study, a dataset of compounds with known activities is used to develop a mathematical model. nih.gov For example, a 2D-QSAR study on benzofuran derivatives might use multiple linear regression (MLR) to establish a relationship between descriptors and activity. researchgate.net More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the structure-activity relationship. nih.gov These models can generate contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

While a specific QSAR model for this compound is not explicitly detailed in the provided search results, the principles and methodologies from studies on other benzofuran derivatives are highly relevant. derpharmachemica.comresearchgate.net For instance, a QSAR study on arylbenzofuran derivatives as histamine (B1213489) H3 antagonists identified key molecular descriptors that influence their activity. derpharmachemica.com Such models, once validated, can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. nih.govresearchgate.netnih.gov The reliability of a QSAR model is assessed through its statistical significance and predictive power, often validated through internal and external validation techniques. derpharmachemica.commdpi.com

Table 1: Key Aspects of QSAR Modeling for Benzofuran Derivatives

| Aspect | Description |

| Objective | To establish a mathematical relationship between the chemical structure of benzofuran derivatives and their biological activity. derpharmachemica.comresearchgate.net |

| Methodologies | 2D-QSAR (e.g., Multiple Linear Regression) and 3D-QSAR (e.g., CoMFA, CoMSIA). researchgate.netnih.gov |

| Descriptors | Molecular properties (electronic, steric, hydrophobic, etc.) that quantify the structure. researchgate.net |

| Application | To predict the activity of new compounds and guide the design of more potent analogues. nih.govresearchgate.net |

| Validation | Statistical validation (e.g., r², q²) and external validation to ensure model reliability and predictability. derpharmachemica.commdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. mdpi.com This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target at the atomic level. nih.govnih.gov For benzofuran derivatives, molecular docking studies have been employed to investigate their binding modes with various protein targets, such as those involved in cancer and neurodegenerative diseases. nih.govnih.govnih.gov

The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity or score, which is an estimation of the binding free energy. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov For example, a study on benzofuran derivatives targeting the epidermal growth factor receptor (EGFR) in lung cancer used molecular docking to understand the binding mechanism. nih.gov Similarly, docking studies on benzofuran-1,3,4-oxadiazole hybrids as inhibitors of M. tuberculosis Polyketide Synthase 13 identified crucial interactions with the enzyme's active site. nih.gov

While specific molecular docking studies for this compound are not detailed in the provided results, the methodology is applicable. The aldehyde and methyl groups on the benzofuran scaffold of this compound would be expected to participate in specific interactions with amino acid residues in a protein's binding pocket. evitachem.com The results of docking simulations are often complemented by molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. nih.govnih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. rsc.orgresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. evitachem.com

For benzofuran derivatives, DFT calculations using functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p) have been shown to provide good agreement with experimental data for vibrational frequencies (IR). researchgate.net Similarly, the electronic absorption spectra (UV-Vis) can be predicted using TD-DFT, as mentioned in section 4.1.2. rsc.orgacs.org

While specific theoretical predictions for the NMR, IR, and UV-Vis spectra of this compound are not found in the search results, the established computational protocols for benzofuran derivatives are directly applicable. rsc.orgresearchgate.net These calculations would involve optimizing the geometry of the molecule and then performing the respective spectroscopic calculations. The predicted spectra can then be compared with experimental data for structural verification.

Analytical Methodologies for Structural Elucidation and Purity Assessment

A variety of analytical techniques are employed to determine the structure and assess the purity of this compound and related compounds.

Chromatography-Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. In the context of benzofuran derivatives, GC-MS is a crucial tool for analyzing reaction mixtures, identifying isomers, and determining the purity of synthesized compounds. nih.govresearchgate.netresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org The resulting mass spectrum provides a molecular fingerprint of the compound, showing the molecular ion peak (if stable enough) and a characteristic fragmentation pattern. libretexts.orglibretexts.org

For benzofuran derivatives, the fragmentation patterns can be complex but provide valuable structural information. core.ac.uk For aldehydes, common fragmentation pathways include the loss of a hydrogen atom or the formyl group (CHO). libretexts.org The presence of the benzofuran ring system leads to stable fragment ions. core.ac.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments, further aiding in structural elucidation. mdpi.com Studies on related benzofuran derivatives have demonstrated the utility of GC-MS in differentiating between positional isomers, which can be challenging to distinguish by other means. nih.govresearchgate.netresearchgate.net

Table 2: Common Fragment Ions in the Mass Spectra of Aldehydes

| Fragment | Description |

| [M-1]⁺ | Loss of a hydrogen atom from the aldehyde group. libretexts.org |

| [M-29]⁺ | Loss of the formyl radical (CHO). libretexts.org |

| [RCO]⁺ | Acylium ion, often a stable and abundant fragment. libretexts.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. This method is invaluable for the identification and quantification of compounds in complex mixtures.

Detailed Research Findings:

In the analysis of benzofuran derivatives, LC-MS/MS provides crucial information on molecular weight and fragmentation patterns, which aids in structural elucidation. For compounds related to this compound, such as 2-aroylbenzofuran derivatives, electrospray ionization (ESI) is a common ionization technique. researchgate.netnih.gov The resulting protonated molecules undergo collision-induced dissociation (CID) to produce a series of fragment ions.

A high-resolution mass spectrometer, such as a time-of-flight (TOF) analyzer, allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification. researchgate.net

Table 1: Proposed LC-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide |

| [M+H]⁺ | [M+H - CHO]⁺ | Formyl radical |

| [M+H - CO]⁺ | [M+H - CO - C₂H₂]⁺ | Acetylene |

Note: This table is predictive and based on the fragmentation of similar benzofuran structures.

Comprehensive Two-Dimensional Gas Chromatography (GC x GC)

Comprehensive two-dimensional gas chromatography (GC x GC) is a highly sophisticated analytical technique that provides enhanced separation capacity for complex volatile and semi-volatile samples. It employs two columns with different stationary phases, and the entire sample is subjected to separation in both dimensions.

Detailed Research Findings:

Specific studies on the GC x GC analysis of this compound were not found in the reviewed literature. However, the general principles of the technique make it highly suitable for the analysis of complex mixtures containing such aromatic aldehydes. GC/MS has been used for the analysis of crude reaction mixtures in the synthesis of benzoylbenzofurans, demonstrating the utility of gas chromatography for this class of compounds. unica.it Aldehydes in biological samples have also been successfully determined using GC/MS after on-fiber derivatization. nih.gov

In a hypothetical GC x GC analysis, a non-polar column could be used in the first dimension to separate compounds based on their boiling points, followed by a polar column in the second dimension to separate them based on polarity. This would effectively separate this compound from other reaction byproducts or impurities. The resulting two-dimensional chromatogram would provide a highly detailed fingerprint of the sample, with compounds of similar chemical nature appearing in specific regions of the plot. When coupled with a mass spectrometer (GC x GC-MS), this technique would provide unparalleled separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation, identification, and quantification of a wide variety of compounds.

Detailed Research Findings:

HPLC is a standard method for the analysis and purification of benzofuran derivatives. In synthetic procedures for related compounds, column chromatography, a form of liquid chromatography, is routinely used for purification. nih.govoregonstate.edu

UV Detection in HPLC

Detailed Research Findings:

Due to the aromatic benzofuran ring system and the conjugated aldehyde group, this compound is expected to be a strong chromophore, making it ideally suited for HPLC with UV detection. The benzofuran structure inherently absorbs UV light. The extended conjugation provided by the 3-carbaldehyde group will shift the absorption maximum to a longer wavelength, which is advantageous for selective and sensitive detection. While a specific UV spectrum for this compound is not provided in the search results, benzofuran derivatives are known to be analyzed by HPLC-UV. nih.gov

Fluorescence Detection in HPLC

Detailed Research Findings:

Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. Many benzofuran derivatives are known to be fluorescent. nih.gov For aldehydes that are not naturally fluorescent, derivatization with a fluorescent tag is a common strategy to enhance detection. nih.gov Reagents such as 2-hydroxy-1-naphthaldehyde (B42665) can be used to create highly fluorescent derivatives of aldehydes, allowing for their determination at very low concentrations. nih.gov While the intrinsic fluorescence of this compound has not been documented in the provided sources, its aromatic structure suggests that it may possess some native fluorescence, which could be exploited for sensitive HPLC analysis. nih.gov

Ion Exchange and Ion Exclusion Chromatography

Detailed Research Findings:

Ion exchange chromatography separates molecules based on their net charge. bio-rad.comlibretexts.org Since this compound is a neutral molecule, it would not be retained on a conventional ion exchange column. However, this technique could be useful for removing any ionic impurities from a sample.

Ion exclusion chromatography is a subset of ion chromatography that is used to separate neutral or weakly ionic compounds from highly ionic ones. oup.com It can be particularly useful for the analysis of aromatic acids. oup.com While not directly applicable to the primary analysis of this compound, it could be employed in a broader analytical workflow, for instance, to analyze potential acidic degradation products. A study on the detection of aliphatic and aromatic aldehydes using ion exchange resin beads has been reported, but this relies on a chemical reaction on the resin rather than a chromatographic separation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Detailed Research Findings:

The structures of various benzofuran derivatives are routinely confirmed using ¹H NMR, ¹³C NMR, and 2D NMR techniques. nih.govoregonstate.edusciforum.netnih.gov While the specific NMR data for this compound is not available in the provided search results, we can predict the expected chemical shifts based on data for unsubstituted benzofuran and related substituted derivatives. hmdb.cachemicalbook.compressbooks.puborganicchemistrydata.orglibretexts.orgchemicalbook.comspectrabase.comlibretexts.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzofuran ring, the methyl group, and the aldehyde. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically 9-10 ppm). The protons on the furan (B31954) ring (H-2) and the benzene (B151609) ring (H-4, H-5, H-7) will have characteristic chemical shifts and coupling patterns. The methyl group protons will appear as a singlet in the aromatic methyl region (around 2.2-2.4 ppm). pressbooks.pub

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically 190-210 ppm). pdx.eduwisc.edu The carbons of the aromatic rings will appear in the range of 100-150 ppm. wisc.edu The methyl carbon will have a characteristic upfield chemical shift (around 20-30 ppm).

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For example, an HMBC experiment would show a correlation between the aldehyde proton and the C-3 carbon of the benzofuran ring, confirming the position of the aldehyde group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~7.6-7.8 (s) | ~145 |

| 3 | - | ~120 |

| 3a | - | ~125 |

| 4 | ~7.1-7.3 (d) | ~115-125 |

| 5 | ~7.0-7.2 (d) | ~125-135 |

| 6 | - | ~130-140 |

| 7 | ~7.3-7.5 (s) | ~110-120 |

| 7a | - | ~155 |

| 6-CH₃ | ~2.3-2.5 (s) | ~21 |

| 3-CHO | ~9.8-10.0 (s) | ~190 |

Note: These are estimated values based on known chemical shifts for benzofuran and the effects of substituents. Actual values may vary.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy (FT-IR), FT-Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. Due to the lack of specific, published experimental spectra for this exact compound, a combination of theoretical predictions based on Density Functional Theory (DFT) studies of related benzofuran derivatives and spectral data from analogous compounds is employed to predict its vibrational characteristics.

The key vibrational modes for this compound can be assigned to the benzofuran ring, the methyl group, and the carbaldehyde substituent.

Benzofuran Ring Vibrations: The vibrations of the fused ring system are complex. The C-H stretching vibrations of the aromatic protons are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furanoid rings typically appear in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the furan ring is anticipated to produce a strong band around 1250-1020 cm⁻¹.

Methyl Group Vibrations: The methyl group attached at the C6 position will exhibit characteristic symmetric and asymmetric stretching vibrations near 2925 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations for the methyl group are expected around 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Carbaldehyde Group Vibrations: The aldehyde functional group provides some of the most distinct vibrational bands. The C=O stretching vibration is one of the most intense bands in the IR spectrum and is expected in the range of 1700-1680 cm⁻¹ for aromatic aldehydes. The aldehydic C-H stretching typically appears as a pair of weak to medium bands, with one near 2850-2820 cm⁻¹ and another around 2750-2720 cm⁻¹. The C-H bending of the aldehyde group can be observed in the 1415-1385 cm⁻¹ and 975-780 cm⁻¹ regions.

The table below provides a tentative assignment of the major vibrational frequencies for this compound based on data from analogous compounds like benzofuran and other substituted benzofuran aldehydes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Asymmetric Stretch | ~2925 | Medium |

| Methyl C-H Symmetric Stretch | ~2870 | Weak |

| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 | Weak to Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Methyl Asymmetric Bend | ~1450 | Medium |

| Methyl Symmetric Bend | ~1380 | Medium |

| Furan Ring C-O-C Stretch | 1250 - 1020 | Strong |